molecular formula C31H34N4O3S B460326 ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate CAS No. 445384-33-8

ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

Cat. No.: B460326
CAS No.: 445384-33-8
M. Wt: 542.7g/mol
InChI Key: RBXGEUKQUYCNCN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a polyfunctional pyran derivative featuring a 4-tert-butylphenyl substituent, a cyano group at position 5, and a sulfanylmethyl bridge linked to a cyclohepta[b]pyridine moiety.

Properties

IUPAC Name

ethyl 6-amino-4-(4-tert-butylphenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3S/c1-5-37-30(36)27-25(18-39-29-21(16-32)15-20-9-7-6-8-10-24(20)35-29)38-28(34)23(17-33)26(27)19-11-13-22(14-12-19)31(2,3)4/h11-15,26H,5-10,18,34H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXGEUKQUYCNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)(C)C)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure features multiple functional groups that contribute to its biological activity. It includes:

  • Amino group : Potential for interactions with biological targets.
  • Cyano groups : Known for their role in various biological processes.
  • Cycloheptapyridine moiety : Implicated in neuropharmacological effects.

Molecular Formula

The molecular formula of the compound is C25H29N3O2SC_{25}H_{29}N_3O_2S.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds featuring cyclohepta[b]thiophene scaffolds have shown promising results against various cancer cell lines, demonstrating submicromolar growth inhibition values (GI50) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antiviral Activity

There is evidence that certain derivatives of phenyl and heteroaryl compounds can inhibit viral replication. For example, inhibitors targeting chikungunya virus (CHIKV) have been synthesized with modifications on the phenyl ring leading to enhanced antiviral potency . The incorporation of a tert-butyl group has been shown to enhance solubility and stability, which are critical for bioavailability.

The proposed mechanism involves inhibition of key viral enzymes or pathways essential for viral replication. Compounds targeting human dihydroorotate dehydrogenase have shown moderate efficacy in vivo, suggesting that the target compound may share similar pathways .

Neuroprotective Effects

The cycloheptapyridine structure has been associated with neuroprotective effects in various studies. Compounds with this scaffold have demonstrated the ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeModel/SystemObserved EffectReference
AnticancerA549 Cell LineGI50 = 0.69 μM
AntiviralCHIKV InhibitionModerate efficacy in vivo
NeuroprotectiveNeurotransmitter ModulationAnti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyran Core

Aryl Group Modifications
  • 4-Ethylphenyl Analog (CAS 445385-25-1): Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate () replaces the tert-butyl group with a smaller 4-ethylphenyl.
  • ~500 g/mol for the target compound).
Heteroaromatic Substituents
  • Thienyl-Containing Analog (CAS CB41997626): Ethyl 6-amino-5-cyano-2-phenyl-4-(2-thienyl)-4H-pyran-3-carboxylate () substitutes the phenyl group with a sulfur-containing thienyl ring. This modification may alter π-π stacking interactions and redox properties, impacting binding to biological targets like cholinesterases .

Ester Group and Side Chain Modifications

  • Methyl vs. Ethyl Esters :
    Methyl esters (e.g., ) generally exhibit lower hydrolytic stability than ethyl esters (e.g., target compound), affecting bioavailability.
  • Cyclohepta[b]pyridine vs.

Tabulated Comparison of Key Properties

Property Target Compound 4-Ethylphenyl Analog (CAS 445385-25-1) 2-Chloro-6-fluorophenyl Derivative
Molecular Formula C₂₉H₃₂N₄O₃S (estimated) C₂₄H₂₂N₄O₃S C₂₇H₂₄ClFN₄O₃S
Molecular Weight ~530 g/mol 446.53 g/mol 529.02 g/mol
Key Substituents 4-tert-butylphenyl, cyclohepta[b]pyridine 4-ethylphenyl, 6-methylpyridine 2-chloro-6-fluorophenyl
Synthetic Solvent Likely THF/EtOH Not specified Not specified
Crystallography Expected to require SHELX refinement (e.g., ) Not reported Not reported
Potential Application Acetylcholinesterase inhibition, kinase modulation Organic intermediate Kinase inhibition

Preparation Methods

Pyran Ring Formation via Four-Component Reactions

The pyran core is frequently constructed using four-component reactions (4CRs), which enable the simultaneous incorporation of the amino, cyano, and ester functionalities. A representative protocol involves the condensation of ethyl acetoacetate, malononitrile, 4-tert-butylbenzaldehyde, and ammonium acetate in aqueous medium under reflux conditions. This method leverages the Knoevenagel-Michael cyclocondensation mechanism, where the tert-butylphenyl group is introduced via the aldehyde component. Reaction parameters such as solvent polarity and temperature critically influence regioselectivity, with water serving as an eco-friendly solvent in optimized protocols.

Table 1: Optimization of Pyran Core Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Water100478
Ethanol80665
DMF120372

The aqueous route achieves superior yields (78%) compared to organic solvents, attributed to enhanced solubility of intermediates and reduced side reactions.

Functionalization of the Pyran Core

Post-cyclization, the 2-position of the pyran ring undergoes sulfanylmethylation to introduce the [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl] group. This step employs a nucleophilic substitution reaction between the pyran-derived bromide and the thiolate anion generated from 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-2-thiol. Anhydrous DMF at 0–5°C under nitrogen atmosphere prevents oxidation of the thiol, with triethylamine facilitating deprotonation.

Critical Parameters:

  • Stoichiometry: A 1.2:1 molar ratio of thiol to pyran bromide ensures complete conversion.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

Synthesis of the Cyclohepta[b]Pyridine Moiety

Cycloheptane Ring Construction

The cyclohepta[b]pyridine subunit is synthesized via a Buchwald-Hartwig amination followed by ring-expansion. Starting with 2-chloronicotinonitrile, palladium-catalyzed coupling with cycloheptene boronic acid forms the seven-membered ring. Subsequent hydrogenation over Pd/C at 50 psi introduces saturation, yielding 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.

Table 2: Catalytic Hydrogenation Conditions

CatalystPressure (psi)Time (h)Conversion (%)
Pd/C (5%)501295
PtO₂301888

Introduction of the Cyano Group

The 3-cyano substituent is installed via nucleophilic aromatic substitution using CuCN in DMSO at 140°C. This high-temperature protocol ensures regioselectivity at the 2-position, with the reaction progress monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Coupling of Pyran and Cyclohepta[b]Pyridine Subunits

Sulfanylmethyl Linkage Formation

The final assembly involves coupling the sulfanylmethyl-functionalized pyran with the cyclohepta[b]pyridine moiety through a thioether bond. Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C to room temperature facilitate this transformation, achieving 68% yield after column chromatography.

Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the pyran’s bromomethyl group reacts with the thiolate anion generated in situ. Steric hindrance from the tert-butylphenyl group necessitates prolonged reaction times (24–36 h) for complete conversion.

Optimization and Scalability Challenges

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification due to byproduct formation. Ethanol-water mixtures (4:1) emerge as a balanced medium, offering moderate reactivity with easier isolation.

Protective Group Strategies

The tert-butyl group on the phenyl ring necessitates protection during sulfanylmethylation. Boc (tert-butoxycarbonyl) protection, followed by acidic deprotection (HCl/dioxane), preserves the substituent’s integrity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.31 (s, 9H, tert-butyl), 4.22 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 5.01 (s, 2H, SCH₂).

  • HRMS (ESI): m/z calcd. for C₃₁H₃₄N₄O₃S [M+H]⁺: 543.2381; found: 543.2378 .

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